2-Azido-1-(3,3-difluoroazetidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Organic Synthesis and Material Science
- Azido compounds serve as precursors for the generation of nitrenes, which are highly reactive intermediates capable of undergoing a variety of transformations, including insertions, additions, and cycloadditions. For instance, azido-bridged Co(2+) compounds demonstrate unique structural and magnetic properties, highlighting their potential in material science and magnetism studies (Li et al., 2008).
- The synthesis of novel fused β-lactams via intramolecular 1,3-dipolar cycloadditions of azides to alkynes showcases the utility of azide groups in constructing complex molecular architectures, which could have implications in drug development and synthetic methodology (Davies & Pearson, 1981).
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are a cornerstone of click chemistry, enabling the rapid assembly of complex molecules from simple substrates with high precision and efficiency. This reaction type is exemplified by the synthesis of peptidotriazoles, highlighting the integration of azides in peptide modification and drug design (Tornøe et al., 2002).
Medicinal Chemistry and Drug Development
- Azetidines and their derivatives are integral to the development of novel therapeutic agents. For example, enantioselective synthesis of α,α-difluoro-β-amino acids and 3,3-difluoroazetidin-2-ones via the Reformatsky-type reaction demonstrates the importance of fluorinated azetidines in synthesizing bioactive molecules with potential pharmacological applications (Marcotte et al., 1999).
- The design and synthesis of triazole derivatives, facilitated by the azide-alkyne cycloaddition, have been explored for their antimicrobial activity, showcasing the relevance of azide functionalities in discovering new antibiotics (Holla et al., 2005).
Properties
IUPAC Name |
2-azido-1-(3,3-difluoroazetidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N4O/c6-5(7)2-11(3-5)4(12)1-9-10-8/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXXAEAVANMDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN=[N+]=[N-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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